5-bromo-1-phenethyl-1H-benzo[d]imidazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H13BrN2 |
|---|---|
Molecular Weight |
301.18 g/mol |
IUPAC Name |
5-bromo-1-(2-phenylethyl)benzimidazole |
InChI |
InChI=1S/C15H13BrN2/c16-13-6-7-15-14(10-13)17-11-18(15)9-8-12-4-2-1-3-5-12/h1-7,10-11H,8-9H2 |
InChI Key |
YDDIMGWUJMBBNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=NC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 1 Phenethyl 1h Benzo D Imidazole and Its Derivatives
Retrosynthetic Analysis and Identification of Key Precursors
A retrosynthetic analysis of 5-bromo-1-phenethyl-1H-benzo[d]imidazole reveals several potential synthetic pathways. The primary disconnections can be made at the C-N bond of the N-phenethyl group and the C-Br bond, as well as by breaking the imidazole (B134444) ring.
Scheme 1: Retrosynthetic Analysis of this compound
Retrosynthetic Pathway A involves the late-stage N-alkylation of 5-bromobenzimidazole. This approach relies on the availability of the key intermediate, 5-bromo-1H-benzimidazole.
Retrosynthetic Pathway B focuses on the formation of the benzimidazole (B57391) ring from a pre-functionalized diamine. This strategy identifies 4-bromo-N¹-phenethyl-benzene-1,2-diamine as a crucial precursor. The synthesis of this diamine can be envisioned through the N-phenethylation of 4-bromo-2-nitroaniline (B116644) followed by reduction of the nitro group.
Retrosynthetic Pathway C suggests the bromination of a pre-formed N-phenethylbenzimidazole. This route is dependent on the regioselective bromination at the C-5 position.
Based on this analysis, the key precursors for the synthesis of this compound are:
o-Phenylenediamine (B120857) and its derivatives
Formic acid or other C1 sources
4-Bromo-o-phenylenediamine
5-Bromo-1H-benzimidazole
N-Phenethyl-benzene-1,2-diamine
(2-Bromoethyl)benzene (B7723623) or phenethyl halides
Classical and Contemporary Synthetic Routes for Benzimidazole Core Formation
The construction of the benzimidazole core is a fundamental step in the synthesis of the target molecule and its derivatives. A variety of classical and contemporary methods have been developed for this purpose.
Condensation Reactions of ortho-Phenylenediamines and Carbonyl Compounds/Carboxylic Acids
The most traditional and widely employed method for benzimidazole synthesis is the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative (the Phillips-Ladenburg reaction) or with an aldehyde (the Weidenhagen reaction). organic-chemistry.orgorganic-chemistry.org
The reaction with carboxylic acids, often carried out at high temperatures in the presence of a strong acid like hydrochloric acid, is a robust method for preparing a wide array of 2-substituted benzimidazoles. nih.govgoogle.com The mechanism involves the initial formation of an N-acyl-o-phenylenediamine intermediate, which then undergoes cyclization via intramolecular nucleophilic attack of the second amino group on the carbonyl carbon, followed by dehydration to yield the benzimidazole ring. rsc.org
The condensation with aldehydes requires an oxidative step to form the benzimidazole ring. wikipedia.org The reaction typically proceeds through the formation of a Schiff base, which then undergoes oxidative cyclization. rsc.org A variety of oxidizing agents can be employed, including hydrogen peroxide, sodium metabisulfite, and even air, often in the presence of a catalyst. nih.govwikipedia.org
| Catalyst/Reagent | Aldehyde/Carboxylic Acid | Conditions | Yield | Reference |
| HCl | Carboxylic Acid | High Temperature | High | nih.gov |
| NH₄Cl | Aromatic Acid | 80-90°C | Good | nih.gov |
| H₂O₂/HCl | Aryl Aldehyde | Room Temperature | Excellent | researchgate.net |
| Sodium Metabisulfite | Aryl Aldehyde | Aqueous Ethanol | - | nih.gov |
| Air | Aldehyde | Ethanol, Room Temp. | - | |
| Rose Bengal (photocatalyst) | Various Aldehydes | Visible Light | Good to Excellent | chemicalbook.comnih.gov |
| Au/TiO₂ | Various Aldehydes | 25°C | High | youtube.com |
| Er(OTf)₃ | Benzaldehyde | Water, MW or Heat | 72% (for 1,2-disubstituted) | wikipedia.org |
| p-TSOH | Various Aldehydes/Carboxylic Acids | - | High | google.comrsc.org |
Rearrangement-Based Syntheses of Benzimidazole Derivatives
An alternative approach to benzimidazole synthesis involves the rearrangement of other heterocyclic systems. These methods can provide access to benzimidazole derivatives that may be difficult to obtain through direct condensation reactions.
One notable example is the quinoxaline-benzimidazole rearrangement. nih.gov Quinoxalin-2(1H)-one derivatives, which can be prepared from the corresponding 1,2-diaminobenzenes, can undergo rearrangement to form benzimidazoles. chemicalbook.com This rearrangement allows for the transfer of substituents from the quinoxaline (B1680401) ring to the resulting benzimidazole. chemicalbook.com A specific example is the Mamedov Heterocycle Rearrangement, which provides a method for synthesizing coupled benzimidazoles and pyrrolo[1,2-a]quinoxalines at room temperature in acetic acid. researchgate.net
Another rearrangement strategy involves the Dimroth rearrangement of certain 1,2,3-triazoles. masterorganicchemistry.com This reaction involves the switching of endocyclic and exocyclic nitrogen atoms, and while primarily applied to triazoles, it highlights the potential for ring transformation reactions in heterocyclic synthesis. masterorganicchemistry.com More directly, benzimidazole-1,2,4-triazole hybrids have been synthesized, demonstrating the utility of triazole chemistry in constructing complex benzimidazole-containing molecules. organic-chemistry.org
Transition-Metal-Free and Catalyzed Approaches for Benzimidazole Ring Closure
In recent years, significant efforts have been directed towards developing more sustainable and efficient methods for benzimidazole synthesis, including both transition-metal-free and catalyzed approaches.
Transition-Metal-Free Approaches:
Metal-free methods offer the advantage of avoiding potentially toxic and expensive metal catalysts. Several strategies have emerged:
Base-Mediated Cyclization: Intramolecular N-arylation of amidines mediated by potassium hydroxide (B78521) in DMSO at elevated temperatures provides a route to substituted benzimidazoles. chemicalbook.comacs.org This method is tolerant of various functional groups.
Iodine-Catalyzed Cyclization: Molecular iodine under basic conditions can facilitate the cyclization of crude imines, formed from the condensation of o-phenylenediamines and aldehydes, to produce N-protected benzimidazoles. organic-chemistry.org
Glucose as a C1 Synthon: In a green chemistry approach, D-glucose has been utilized as a renewable C1 synthon for the synthesis of benzimidazoles from o-phenylenediamines via an oxidative cyclization in water. rsc.orgnih.gov
Transition-Metal-Catalyzed Approaches:
Transition metal catalysts have proven to be highly effective in promoting benzimidazole ring formation under milder conditions and with greater efficiency.
Copper-Catalyzed Synthesis: Copper catalysts, such as Cu(OAc)₂, are widely used for the intramolecular C-H activation of N-arylamidines to form benzimidazoles. nih.gov
Palladium-Catalyzed Synthesis: Palladium complexes, like [PdCl₂(PhCN)₂], also catalyze the synthesis of benzimidazoles from amidines. nih.gov
Iron-Catalyzed Synthesis: Iron catalysts, including Fe(III) porphyrin complexes, have been employed in one-pot, three-component reactions of benzo-1,2-quinones, aldehydes, and ammonium (B1175870) acetate (B1210297) to produce benzimidazoles.
Cobalt-Catalyzed Synthesis: Cobalt pincer complexes have been used for the dehydrogenative coupling of primary alcohols and aromatic diamines to selectively form 2-substituted benzimidazoles. nih.gov
Nanoparticle Catalysis: Various nanoparticles, such as Fe₃O₄@SiO₂/collagen, have been developed as heterogeneous catalysts for benzimidazole synthesis, offering advantages like easy recovery and reusability. organic-chemistry.orggoogle.com
Strategies for Introducing the Bromine Substituent at the C-5 Position
The introduction of a bromine atom at the C-5 position of the benzimidazole ring can be achieved through two primary strategies: by starting with a pre-brominated precursor or by direct bromination of the benzimidazole core.
Synthesis from a Pre-brominated Precursor:
A common and regioselective method involves the use of 4-bromo-1,2-diaminobenzene as the starting material. chemicalbook.com This diamine can be condensed with a suitable C1 source, such as formic acid or trimethyl orthoformate, to directly yield 5-bromo-1H-benzimidazole. chemicalbook.com This approach ensures that the bromine atom is located at the desired position without the risk of forming other isomers.
Direct Bromination of the Benzimidazole Ring:
Direct bromination of the pre-formed benzimidazole ring is another viable strategy. N-bromosuccinimide (NBS) is a frequently used reagent for this purpose, often in a solvent like acetonitrile. wikipedia.orgnih.gov The reaction proceeds via electrophilic aromatic substitution. The position of bromination on the benzene (B151609) ring of the benzimidazole is influenced by the electronic nature of the substituents already present. For an unsubstituted benzimidazole, bromination typically occurs at the C-5 (and C-6) position due to the activating effect of the imidazole ring.
Methodologies for N-Phenethyl Group Functionalization at the N-1 Position
The final step in the synthesis of the target molecule is the introduction of the phenethyl group at the N-1 position of the 5-bromobenzimidazole intermediate. This is typically achieved through an N-alkylation reaction.
The reaction involves treating 5-bromo-1H-benzimidazole with a phenethyl halide, such as (2-bromoethyl)benzene or (2-iodoethyl)benzene, in the presence of a base. Common bases used for this transformation include potassium carbonate or sodium hydride in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetone. nih.gov The base deprotonates the N-H of the imidazole ring, generating a nucleophilic anion that then displaces the halide from the phenethylating agent.
It is important to note that N-alkylation of unsymmetrical benzimidazoles can potentially lead to a mixture of N-1 and N-3 isomers. However, for 5-bromobenzimidazole, the two nitrogen atoms are equivalent due to tautomerism, so only one N-phenethylated product is expected.
N-Alkylation and N-Arylation Strategies for Benzimidazole Derivatives
N-alkylation and N-arylation are pivotal for functionalizing the benzimidazole scaffold. The synthesis of the target compound, this compound, relies on the N-alkylation of 5-bromobenzimidazole. A variety of strategies have been developed to achieve this transformation efficiently.
Commonly, N-alkylation is performed by reacting the benzimidazole with an alkyl halide in the presence of a base. organic-chemistry.org Traditional methods often use strong bases like sodium hydride (NaH) or carbonates such as anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or acetone. organic-chemistry.orgyoutube.com Phase-transfer catalysts, such as tetrabutylammonium (B224687) hydrogen sulfate (B86663), have also been employed to facilitate the reaction, particularly when using aqueous bases like 30% potassium hydroxide. organic-chemistry.org
A sustainable approach for N-1 alkylation utilizes an alkaline water-Sodium Dodecyl Sulfate (SDS) system, which avoids volatile organic solvents. youtube.comrsc.org This method enhances the reaction rate by mitigating solubility issues, with reactive alkyl halides proceeding at room temperature and less reactive ones requiring moderate heating (55–60 °C). youtube.comrsc.org
N-arylation, which attaches an aryl group to the nitrogen, is typically achieved through metal-catalyzed cross-coupling reactions, most notably the Ullmann condensation. sci-hub.senih.gov These reactions often employ copper catalysts, such as copper(I) iodide (CuI) or copper(II) oxide (CuO) nanoparticles, with a suitable ligand and base. sci-hub.senih.govresearchgate.net For instance, the CuI-catalyzed N-arylation of azoles with aryl halides has been shown to be effective. sci-hub.se Palladium-catalyzed methods also provide a powerful route for C-N bond formation. sci-hub.se
Interactive Table: N-Alkylation/Arylation Methods for Benzimidazoles
| Method | Catalyst/Reagent | Solvent | Key Features |
|---|---|---|---|
| Classical N-Alkylation | K₂CO₃, Cs₂CO₃, or NaH | DMF, Acetone | Standard, widely used method. organic-chemistry.org |
| Phase-Transfer Catalysis | Tetrabutylammonium hydrogen sulfate / aq. KOH | Biphasic | Good for substrates with varying solubility. organic-chemistry.org |
| Micellar Catalysis | Sodium Dodecyl Sulfate (SDS) / aq. NaOH | Water | Green, avoids volatile organic solvents, enhances rate. youtube.comrsc.org |
| Ullmann N-Arylation | CuI, Cu₂O, or CuO nanoparticles | DMSO, Water | Effective for C(aryl)-N bond formation; can be performed in water. nih.govresearchgate.net |
| Palladium-Catalyzed Arylation | Pd-PEPPSI complexes | Organic Solvents | Highly efficient for direct C-H arylation or coupling with aryl bromides. sci-hub.se |
Wittig Olefination for Side Chain Elaboration
The Wittig reaction is a powerful tool for carbon-carbon bond formation, specifically for synthesizing alkenes from carbonyl compounds and a phosphonium (B103445) ylide. nih.gov This methodology can be applied to benzimidazole derivatives to elaborate side chains, for example, by converting a carbonyl group on a side chain to a vinyl group.
The process begins with the preparation of a phosphonium salt. This is typically achieved via an SN2 reaction between triphenylphosphine (B44618) (PPh₃) and a haloalkyl-benzimidazole, such as 2-(chloromethyl)-1-phenethyl-1H-benzo[d]imidazole. The resulting phosphonium salt is then deprotonated with a strong base, such as n-butyllithium (n-BuLi) or sodium amide (NaNH₂), to generate the highly nucleophilic phosphonium ylide. nih.gov
This ylide can then react with an aldehyde or ketone. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon, leading to a four-membered ring intermediate called an oxaphosphetane. This intermediate rapidly decomposes to form the desired alkene and a very stable triphenylphosphine oxide, the latter being the driving force for the reaction. This strategy allows for the introduction of a C=C double bond at a specific position on a side chain attached to the benzimidazole core. While the classic Wittig reaction is most common, related methods like the aza-Wittig reaction, involving iminophosphoranes, have been used to construct the benzimidazole ring itself.
Green Chemistry Principles in the Synthesis of Benzimidazole Derivatives
Green chemistry principles are increasingly influencing the synthesis of heterocyclic compounds like benzimidazoles, aiming to reduce waste, energy consumption, and the use of hazardous materials.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a highly efficient method for preparing benzimidazole derivatives. Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. This is attributed to efficient and uniform heating of the reaction mixture.
Numerous benzimidazole syntheses have been adapted for microwave conditions. For example, the condensation of o-phenylenediamines with aldehydes can be performed under microwave irradiation, sometimes in the absence of a solvent or catalyst, to produce 1,2-disubstituted benzimidazoles with excellent yields (up to 99%). The use of catalysts like Er(OTf)₃ under microwave and solvent-free conditions has also been reported to be highly effective.
Interactive Table: Comparison of Conventional vs. Microwave-Assisted Benzimidazole Synthesis
| Reaction | Conditions | Time | Yield | Reference |
|---|---|---|---|---|
| N-phenyl-o-phenylenediamine + Benzaldehyde | Conventional Heating (60 °C) | 120 min | 61.4% | |
| N-phenyl-o-phenylenediamine + Benzaldehyde | Microwave (60 °C) | 10 min | 89.7% | |
| N-phenyl-o-phenylenediamine + Benzaldehyde | MW + 1% Er(OTf)₃ (Solvent-free) | 5 min | 99.9% | |
| o-phenylenediamine + Aldehydes | Catalyst-free, Microwave | 5-10 min | 94-98% |
Solvent-Free and Aqueous Reaction Conditions
Conducting reactions in water or without any solvent are cornerstone principles of green chemistry. The synthesis of benzimidazoles has been successfully achieved under these environmentally benign conditions.
Aqueous synthesis offers advantages such as low cost, safety, and reduced environmental impact. Methods have been developed for the intramolecular cyclization of N-(2-iodoaryl)benzamidines in water with a base like K₂CO₃, eliminating the need for any metal catalyst. Surfactants like sodium lauryl ether sulfate (SLES) can be used in water to create micellar media, which helps solubilize organic reactants and catalyze the reaction at ambient temperature.
Solvent-free, or "dry media," reactions are also prominent. These often involve grinding the reactants together, sometimes with a solid-supported catalyst, or simply heating the neat reactant mixture. The condensation of o-phenylenediamines with aldehydes has been efficiently carried out under solvent-free conditions, catalyzed by agents like zinc acetate or simply by grinding with p-toluenesulfonic acid. These methods often feature simple work-up procedures and high product yields.
Utilization of Ionic Liquids and Recyclable Catalysts
Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their low vapor pressure, high thermal stability, and potential for recyclability. They can act as both the solvent and catalyst in benzimidazole synthesis. nih.gov For example, [bmim][BF₄] (1-butyl-3-methylimidazolium tetrafluoroborate) has been used as a reaction medium for the condensation of phenylenediamines and aldehydes, leading to high yields and reduced reaction times without the need for metal catalysts. nih.gov Other ILs like [BMPTFB] have also been used effectively at room temperature.
The use of heterogeneous and recyclable catalysts is another key green strategy. These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. A wide array of such catalysts have been developed for benzimidazole synthesis, including:
Nanoparticles : ZnO, MnO₂, and Fe₃O₄@SiO₂/collagen nanoparticles have been used as efficient and often recyclable catalysts.
Zeolites and Clays : Nano-Ni(II)/Y zeolite and Montmorillonite K10 are solid acid catalysts that work well under solvent-free or microwave conditions.
Supported Catalysts : Organosulfonic acid-functionalized silica (B1680970) (SBA-15-Ph-PrSO₃H) and catalysts supported on periodic mesoporous organosilica (PMO) have shown excellent activity and reusability for multiple reaction cycles in aqueous media.
Mechanistic Investigations of Key Synthetic Transformations Leading to Benzimidazoles
Understanding the reaction mechanisms is crucial for optimizing synthetic routes. The most common synthesis of the benzimidazole core involves the condensation of an o-phenylenediamine with an aldehyde. A plausible mechanism for this transformation begins with the nucleophilic attack of one of the amino groups of the o-phenylenediamine onto the carbonyl carbon of the aldehyde, forming a carbinolamine intermediate. This is followed by dehydration to form a Schiff base (imine). Subsequent intramolecular cyclization occurs when the second amino group attacks the imine carbon. The final step is an oxidation or dehydrogenation of the resulting dihydrobenzimidazole intermediate to yield the aromatic benzimidazole product. This final oxidation step can be facilitated by various oxidants or can even occur with air.
Another key transformation is the intramolecular C-N cross-coupling (Ullmann reaction) to form the benzimidazole ring from precursors like N'-(2-halophenyl)amidines. nih.gov Mechanistic studies on copper(I)-catalyzed intramolecular N-arylation suggest that the reaction proceeds through a copper(I) intermediate complexed with the substrate. nih.gov Kinetic profiling has revealed that while the catalyst remains active, it can be inhibited by the product, which informs the development of more efficient catalytic protocols with lower catalyst loadings. nih.gov Isotope labeling experiments and computational studies, such as Density Functional Theory (DFT) calculations, have also been employed to elucidate the roles of catalysts and intermediates in these complex transformations.
Advanced Spectroscopic and Structural Characterization of 5 Bromo 1 Phenethyl 1h Benzo D Imidazole
Vibrational Spectroscopy for Functional Group and Bond Analysis (FT-IR, FT-Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman), is essential for identifying functional groups and analyzing the vibrational modes of a molecule. The spectra of 5-bromo-1-phenethyl-1H-benzo[d]imidazole are expected to exhibit characteristic bands from the benzimidazole (B57391) ring, the phenyl ring of the phenethyl group, and the aliphatic linker.
In the FT-IR spectrum , the aromatic C-H stretching vibrations from both the benzimidazole and phenyl rings are anticipated to appear above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the ethyl bridge (-CH₂CH₂) would be observed in the 2850-2960 cm⁻¹ region. The C=N stretching of the imidazole (B134444) ring is a key indicator and typically appears around 1630 cm⁻¹. nih.gov Aromatic C=C stretching vibrations from both ring systems are expected in the 1450-1600 cm⁻¹ range. The C-N stretching vibrations are typically found in the 1200-1350 cm⁻¹ region. The C-Br stretching vibration is expected at lower wavenumbers, generally in the 600–800 cm⁻¹ range.
The FT-Raman spectrum complements the FT-IR data. Aromatic C-H stretching bands would also be visible, and the symmetric "ring breathing" vibrations of the phenyl and benzimidazole rings, which are often strong in Raman, would provide structural confirmation.
Table 1: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Ring System / Group |
| Aromatic C-H Stretch | 3000 - 3100 | Benzimidazole, Phenyl |
| Aliphatic C-H Stretch | 2850 - 2960 | Phenethyl (-CH₂CH₂-) |
| C=N Stretch | ~1630 | Imidazole |
| Aromatic C=C Stretch | 1450 - 1600 | Benzimidazole, Phenyl |
| C-N Stretch | 1200 - 1350 | Imidazole, N-Alkyl |
| C-Br Stretch | 600 - 800 | Benzimidazole |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H-NMR, ¹³C-NMR)
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule.
¹H-NMR: The proton NMR spectrum provides a distinct signature. The protons on the phenethyl group are expected to appear as two triplets around 3.0-3.5 ppm (-CH₂-Ph) and 4.2-4.7 ppm (-N-CH₂-), each integrating to 2H. The five protons of the monosubstituted phenyl ring will typically resonate in the 7.2-7.4 ppm region as a multiplet. For the benzimidazole core, the proton at the C2 position (H-2) is expected to be the most deshielded of the ring protons, appearing as a singlet around 8.0-8.3 ppm. chemicalbook.com The remaining three aromatic protons on the benzimidazole ring (H-4, H-6, and H-7) would show characteristic splitting patterns (doublets and doublet of doublets) in the 7.3-7.8 ppm range, with their exact shifts influenced by the bromine atom at C5.
¹³C-NMR: The carbon NMR spectrum confirms the carbon framework. The two aliphatic carbons of the phenethyl group are expected around 35-40 ppm (-CH₂-Ph) and 45-50 ppm (-N-CH₂-). The carbons of the phenyl ring would appear in the 126-138 ppm range. For the benzimidazole moiety, the C2 carbon is characteristically downfield, expected around 140-145 ppm. The carbon bearing the bromine (C5) would be found in the 115-120 ppm range, its chemical shift directly affected by the halogen. The other benzimidazole carbons would resonate between 110 and 140 ppm.
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Group | ¹H-NMR (ppm) | ¹³C-NMR (ppm) |
| -N-CH₂ -CH₂-Ph | 4.2 - 4.7 (t) | 45 - 50 |
| -N-CH₂-CH₂ -Ph | 3.0 - 3.5 (t) | 35 - 40 |
| Phenyl Ring (-C₆H₅) | 7.2 - 7.4 (m) | 126 - 138 |
| H-2 (Imidazole) | 8.0 - 8.3 (s) | 140 - 145 |
| Benzimidazole Aromatic (H-4, H-6, H-7) | 7.3 - 7.8 (m) | 110 - 140 |
| C5-Br | - | 115 - 120 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties
UV-Vis spectroscopy probes the electronic transitions within a molecule. The benzimidazole system is the primary chromophore in this compound. Benzimidazole derivatives typically exhibit strong absorption bands in the ultraviolet region corresponding to π→π* transitions. For this compound, absorption maxima are expected in the range of 240-290 nm. The presence of the bromine atom and the N-phenethyl substituent can cause slight shifts (bathochromic or hypsochromic) in these absorption bands compared to the parent benzimidazole. The phenyl ring of the phenethyl group will also contribute to the UV absorption in a similar region.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (C₁₅H₁₃BrN₂), the calculated molecular weight is approximately 301.2 g/mol .
In an ESI-MS spectrum, the compound is expected to show a prominent molecular ion peak [M+H]⁺ at m/z 302. A key feature will be the isotopic pattern characteristic of bromine, with two peaks of nearly equal intensity separated by 2 m/z units ([M+H]⁺ and [M+2+H]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Common fragmentation pathways would likely involve the cleavage of the phenethyl group. The loss of a benzyl (B1604629) radical (C₇H₇•, 91 Da) to give a fragment at m/z 211 is a probable pathway. Another expected fragmentation is the cleavage of the C-N bond to produce a phenethyl cation (C₈H₉⁺, m/z 105) and the 5-bromobenzimidazole radical.
Computational Chemistry and Theoretical Investigations of 5 Bromo 1 Phenethyl 1h Benzo D Imidazole
Quantum Chemical Calculations
Theoretical Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for accurately predicting spectroscopic parameters. Methods like B3LYP, often paired with basis sets such as 6-311+G(d,p), are frequently used to calculate the nuclear magnetic resonance (NMR) chemical shifts and the vibrational frequencies (infrared and Raman spectra) of organic molecules. dergipark.org.trdergipark.org.tr
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR shielding tensors, which are then converted to chemical shifts (δ) relative to a reference standard like tetramethylsilane (B1202638) (TMS). For 5-bromo-1-phenethyl-1H-benzo[d]imidazole, theoretical calculations would predict the distinct signals for each proton and carbon atom. Studies on simpler analogs like 5-bromo-1H-benzimidazole provide a basis for these predictions. dergipark.org.trdergipark.org.tr The introduction of the N-phenethyl group is expected to cause significant changes, particularly for the methylene (B1212753) (-CH2-CH2-) protons and carbons, and to influence the electronic environment of the entire benzimidazole (B57391) system.
Vibrational Spectroscopy (FT-IR): Theoretical frequency calculations help in the assignment of complex experimental infrared (IR) and Raman spectra. The calculated harmonic frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental anharmonic vibrations. dergipark.org.tr Key predicted vibrational modes for the target molecule would include C-H stretching from the aromatic rings and the ethyl chain, C=N and C=C stretching within the benzimidazole core, and the characteristic C-Br stretching frequency.
Below is a table of predicted spectroscopic parameters based on calculations performed on analogous structures.
| Parameter Type | Group/Atom | Predicted Value/Range | Notes |
|---|---|---|---|
| ¹H NMR (ppm) | Aromatic H (Benzimidazole) | δ 7.5 - 8.2 | Shifts influenced by bromine and the N-phenethyl group. |
| Aromatic H (Phenethyl) | δ 7.0 - 7.4 | Typical phenyl group signals. | |
| N-CH₂ (Phenethyl) | δ 4.4 - 4.8 | Expected triplet, deshielded by the nitrogen atom. | |
| Ar-CH₂ (Phenethyl) | δ 3.1 - 3.5 | Expected triplet. | |
| ¹³C NMR (ppm) | Aromatic C (Benzimidazole) | δ 110 - 145 | Includes quaternary carbons. |
| C-Br | δ ~115 | Based on data for 5-bromo-1H-benzimidazole. dergipark.org.tr | |
| Aromatic C (Phenethyl) | δ 125 - 140 | Typical phenyl group range. | |
| Aliphatic C (Phenethyl) | δ 35 - 50 | Signals for the two -CH₂- groups. | |
| FT-IR (cm⁻¹) | N-H Stretching | Absent | Due to substitution at the N1 position. |
| C=N Stretching | ~1615 - 1630 | Characteristic of the imidazole (B134444) ring. | |
| C-Br Stretching | ~550 - 650 | Typical range for aryl bromides. |
Global Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Hardness, Electronegativity)
Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's kinetic stability and reactivity. nih.gov These descriptors are calculated using DFT, with functionals like B3LYP at the 6-31+G(d,p) level being common. nih.gov The key descriptors include:
Ionization Potential (I) ≈ -E(HOMO)
Electron Affinity (A) ≈ -E(LUMO)
Chemical Hardness (η) = (I - A) / 2 : Measures resistance to change in electron distribution. Higher values indicate greater stability.
Electronegativity (χ) = (I + A) / 2 : Measures the power of an atom or group to attract electrons.
Electrophilicity Index (ω) = χ² / (2η) : Measures the propensity of a species to accept electrons.
For this compound, the electron-donating nature of the phenethyl group and the electron-withdrawing nature of the bromine atom would influence these parameters. Computational studies on N-arylated 5-bromo-2-aminobenzimidazoles show that substituents significantly modulate the HOMO-LUMO gap and, consequently, the reactivity descriptors. nih.gov
| Descriptor | Symbol | Predicted Value Range | Significance |
|---|---|---|---|
| HOMO Energy | E(HOMO) | -5.8 to -6.2 | Indicates electron-donating ability. |
| LUMO Energy | E(LUMO) | -1.0 to -1.5 | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | ΔE | 4.3 - 5.2 | A larger gap implies higher kinetic stability. |
| Chemical Hardness | η | 2.1 - 2.6 | High hardness suggests high stability. nih.gov |
| Electrophilicity Index | ω | 1.3 - 1.8 | Indicates moderate electrophilic character. |
| Ionization Potential | I | 5.8 - 6.2 | Energy required to remove an electron. |
| Electron Affinity | A | 1.0 - 1.5 | Energy released when an electron is added. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior
Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape and dynamic behavior in different environments (e.g., in vacuum or in a solvent). nih.govniscpr.res.in Such simulations, often run for nanoseconds, can reveal stable conformations, the flexibility of the phenethyl side chain, and potential intramolecular interactions. researchgate.net
An MD simulation would typically involve:
Force Field Selection: Choosing a suitable force field (e.g., AMBER, CHARMM) to define the potential energy of the system.
System Setup: Placing the molecule in a simulation box, often solvated with explicit water molecules to mimic physiological conditions.
Simulation: Solving Newton's equations of motion for the system over a set period, generating a trajectory of atomic positions and velocities.
Analysis of the resulting trajectory can provide information on Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and the radius of gyration (Rg) to understand the molecule's compactness. For this molecule, a key area of interest would be the rotational freedom around the C-C and C-N bonds of the phenethyl linker.
Quantitative Structure-Property Relationship (QSPR) and 3D-QSAR Studies based on Molecular Descriptors
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies are statistical methods that correlate the chemical structure of compounds with their physical properties or biological activities. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use 3D molecular descriptors to build these predictive models. nih.gov
For a series of benzimidazole derivatives including this compound, a 3D-QSAR study could be developed to predict a specific biological activity (e.g., receptor binding affinity). researchgate.netnih.gov This involves:
Dataset: A collection of similar molecules with known activities.
Alignment: Superimposing the 3D structures of all molecules based on a common scaffold.
Descriptor Calculation: Calculating steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the aligned molecules.
Model Building: Using statistical methods like Partial Least Squares (PLS) to create a mathematical equation linking the descriptors to the activity.
The resulting model, often visualized as 3D contour maps, would highlight which regions of the molecule are sensitive to modification. For this compound, such a model could indicate that bulky groups are favored or disfavored near the phenethyl ring or that an electronegative substituent is crucial at the 5-position. nih.gov
Theoretical Studies on Energetic Properties and Thermal Stability
Computational chemistry can be employed to predict the energetic properties and thermal stability of molecules, which is particularly relevant for the design of stable materials. The thermal stability is often assessed by calculating the Bond Dissociation Energies (BDE) for the weakest bonds in the molecule, as these are likely to be the initial sites of thermal decomposition. nih.gov DFT calculations are well-suited for determining these properties.
For this compound, the key bonds to analyze for thermal stability would be the C-Br bond, the N-C and C-C bonds of the phenethyl linker, and the bonds within the benzimidazole core. Studies on other energetic benzimidazoles have shown that the introduction of certain substituents can significantly alter thermal stability. nih.govresearchgate.net While not designed as an energetic material, understanding its decomposition pathways is crucial for material science applications. The calculated heat of formation (ΔHf) also provides a measure of the molecule's intrinsic energy content.
| Bond | Predicted BDE (kJ/mol) | Implication for Stability |
|---|---|---|
| Benzimidazole(C5)-Br | ~290 - 330 | A relatively strong bond, but a potential cleavage site. |
| Benzimidazole(N1)-CH₂ | ~300 - 350 | Represents the connection point of the side chain. |
| N-CH₂-CH₂ | ~350 - 380 | Standard C-C single bond strength. |
| CH₂-Phenyl | ~370 - 410 | Strong benzylic C-C bond. |
| Imidazole C-N | >400 | Part of the stable aromatic heterocyclic core. nih.gov |
Investigation of Non-Covalent Interactions and Intermolecular Forces
Non-covalent interactions (NCIs) are dominant forces that govern molecular recognition, self-assembly, and crystal packing. rsc.org Understanding the NCIs of this compound is key to predicting its behavior in the solid state and its interactions with biological targets. Key NCIs for this molecule include:
π-π Stacking: Interactions between the benzimidazole ring system and the phenyl ring of the phenethyl group, either intramolecularly or between adjacent molecules.
Halogen Bonding: The bromine atom at the 5-position can act as a Lewis acidic "σ-hole" donor, forming directional interactions with Lewis bases (e.g., oxygen or nitrogen atoms) on neighboring molecules. mdpi.com
Hydrogen Bonding: While the molecule itself lacks strong hydrogen bond donors, the nitrogen atom at position 3 is a potential hydrogen bond acceptor, capable of interacting with solvent molecules or other donor groups.
Computational tools like Hirshfeld surface analysis, NCI plot (Non-Covalent Interaction plot), and Quantum Theory of Atoms in Molecules (QTAIM) can be used to visualize and quantify these interactions in a theoretical crystal lattice. mdpi.com These analyses reveal the intricate balance of forces that would define the supramolecular architecture of the compound.
Chemical Reactivity, Derivatization, and Functionalization of the 5 Bromo 1 Phenethyl 1h Benzo D Imidazole Scaffold
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
The benzene portion of the benzimidazole (B57391) ring system is susceptible to electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of such reactions on the 5-bromo-1-phenethyl-1H-benzo[d]imidazole scaffold is dictated by the directing effects of the substituents already present: the bromine atom at the C5 position and the N-phenethyl-imidazole moiety fused to the benzene ring.
The bromine atom is a deactivating, ortho-, para- directing group due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect. The N-imidazole ring, fused to the benzene ring, is generally considered an activating group, directing electrophilic attack to the benzene ring. Specifically, in the context of benzimidazole, positions C4, C5, C6, and C7 are susceptible to electrophilic substitution. mdpi.com The N-phenethyl group is a weakly activating alkyl substituent.
Given this substitution pattern, electrophilic attack is most likely to occur at the C4, C6, and C7 positions of the benzimidazole ring. The C5 position is already occupied by the bromine atom. The precise location of substitution will depend on the specific electrophile and reaction conditions. For instance, nitration (using HNO₃/H₂SO₄) or sulfonation (using SO₃/H₂SO₄) would introduce a nitro (NO₂) or sulfonic acid (SO₃H) group, respectively, onto the benzene ring. Halogenation, such as bromination or chlorination, in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃), would introduce an additional halogen atom. cnr.itrsc.org
The directing effects of the substituents can be summarized as follows:
| Substituent | Position | Directing Effect |
| Bromine | C5 | ortho-, para- (to itself) |
| N-phenethyl-imidazole | Fused | Activating, directing to available positions on the benzene ring |
The interplay of these directing effects suggests that electrophilic substitution will likely be a complex process, potentially leading to a mixture of products. The steric hindrance from the phenethyl group might also influence the regioselectivity, favoring substitution at less hindered positions.
Nucleophilic Substitution Reactions Involving the Bromine Moiety for Further Derivatization
The bromine atom at the C5 position of the benzimidazole ring is a key handle for a variety of nucleophilic substitution reactions, particularly those catalyzed by transition metals. These reactions are powerful tools for introducing a wide range of functional groups and for building more complex molecular architectures.
Palladium-Catalyzed Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the this compound with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This method is highly versatile for introducing aryl, heteroaryl, or vinyl groups at the C5 position. mdpi.comnih.govresearchgate.net The general reaction scheme is as follows:
this compound + R-B(OH)₂ → 5-R-1-phenethyl-1H-benzo[d]imidazole
R = aryl, heteroaryl, vinyl, etc.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. This is a powerful method for synthesizing 5-amino-1-phenethyl-1H-benzo[d]imidazole derivatives. organic-chemistry.orgresearchgate.netresearchgate.net The general reaction scheme is:
this compound + R¹R²NH → 5-(R¹R²N)-1-phenethyl-1H-benzo[d]imidazole
R¹, R² = H, alkyl, aryl, etc.
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form a new carbon-carbon triple bond. This provides access to 5-alkynyl-1-phenethyl-1H-benzo[d]imidazole derivatives.
Copper-Catalyzed Reactions:
Ullmann Condensation: This reaction, typically requiring higher temperatures than palladium-catalyzed couplings, uses a copper catalyst to form carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds. For example, reacting the bromo-benzimidazole with an alcohol or phenol (B47542) in the presence of a copper catalyst would yield the corresponding ether. rsc.orgnih.gov
These cross-coupling reactions significantly expand the synthetic utility of the this compound scaffold, allowing for the introduction of a diverse array of functional groups.
| Reaction | Reagent | Product |
| Suzuki-Miyaura Coupling | Arylboronic acid | 5-Aryl-1-phenethyl-1H-benzo[d]imidazole |
| Buchwald-Hartwig Amination | Amine | 5-Amino-1-phenethyl-1H-benzo[d]imidazole |
| Sonogashira Coupling | Terminal alkyne | 5-Alkynyl-1-phenethyl-1H-benzo[d]imidazole |
| Ullmann Condensation | Alcohol/Phenol | 5-Alkoxy/Aryloxy-1-phenethyl-1H-benzo[d]imidazole |
Modifications and Derivatization of the Phenethyl Side Chain
The phenethyl side chain at the N1 position of the benzimidazole ring also presents opportunities for chemical modification, although these are generally less explored than reactions on the benzimidazole core. The reactivity of the phenethyl group is primarily that of an alkylbenzene.
Reactions on the Phenyl Ring of the Phenethyl Group:
Electrophilic Aromatic Substitution: The phenyl ring of the phenethyl group can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The ethyl-benzimidazole substituent on this phenyl ring will act as an ortho-, para- director. The reaction conditions would need to be carefully controlled to avoid competing reactions on the benzimidazole ring system.
Reactions on the Ethyl Bridge:
Oxidation: The benzylic position of the ethyl bridge (the carbon adjacent to the phenyl ring) is susceptible to oxidation under strong oxidizing conditions to form a ketone.
Halogenation: Free radical halogenation (e.g., using N-bromosuccinimide with a radical initiator) could potentially introduce a halogen atom at the benzylic position.
The synthesis of various substituted phenethyl benzimidazoles is often achieved by starting with a pre-functionalized phenethylamine (B48288) and condensing it with the appropriate o-phenylenediamine (B120857) derivative. organic-chemistry.org This approach often provides better control and higher yields than attempting to functionalize the phenethyl side chain after the benzimidazole ring has been formed.
Regioselective Functionalization Strategies and Their Synthetic Utility
Achieving regioselectivity in the functionalization of the this compound scaffold is crucial for the synthesis of specific, well-defined derivatives. Several strategies can be employed to control the site of reaction.
Directed Ortho-Metalation (DoM): The nitrogen atoms of the imidazole (B134444) ring can act as directing groups for ortho-lithiation. mdpi.com Treatment with a strong base like n-butyllithium could potentially lead to deprotonation at the C2 position of the imidazole ring or at the ortho position of the N-phenethyl group. The resulting organolithium species can then be quenched with various electrophiles to introduce a functional group at a specific position. The regiochemical outcome would depend on the relative acidity of the protons and the reaction conditions.
Control of Electrophilic Substitution: As discussed in section 5.1, the inherent directing effects of the existing substituents can be exploited to achieve some level of regioselectivity in electrophilic aromatic substitution reactions. Careful choice of the electrophile and reaction conditions can favor one isomer over others.
Sequential Cross-Coupling Reactions: In a di- or poly-halogenated benzimidazole, the differential reactivity of the halogen atoms (e.g., iodine vs. bromine vs. chlorine) can be utilized to perform sequential cross-coupling reactions, introducing different substituents at specific positions in a controlled manner.
These regioselective strategies are of immense synthetic utility, enabling the construction of complex molecules with precise substitution patterns, which is often a requirement for structure-activity relationship studies in medicinal chemistry.
Exploration of Novel Reaction Pathways and Catalyst Development
The field of synthetic organic chemistry is continuously evolving, with new reaction pathways and catalysts being developed to improve efficiency, selectivity, and sustainability. These advancements are applicable to the functionalization of the this compound scaffold.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, often proceeding under mild conditions without the need for harsh reagents. cnr.itrsc.orgacs.org Photocatalytic methods could be developed for the functionalization of the benzimidazole scaffold, for instance, in radical-mediated C-H functionalization or cross-coupling reactions.
Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. nih.govnih.govmdpi.com The synthesis and derivatization of this compound could be adapted to flow processes, potentially leading to higher yields and purities.
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a growing area of interest due to their high selectivity and environmentally friendly nature. mdpi.commdpi.com Lipases, for example, have been used in the N-alkylation of benzimidazoles. Biocatalytic methods could potentially be developed for the enantioselective functionalization of the phenethyl side chain or for other transformations on the scaffold.
Advanced Catalysts for Cross-Coupling: The development of new and more efficient catalysts for cross-coupling reactions is an active area of research. nih.govmdpi.com Novel palladium, nickel, or copper catalysts with specialized ligands can offer improved reactivity, broader substrate scope, and lower catalyst loadings for the derivatization of the bromine moiety on the benzimidazole ring.
The exploration of these novel reaction pathways and the development of new catalysts will undoubtedly expand the synthetic toolbox for the derivatization of the this compound scaffold, enabling the synthesis of a wider range of complex and potentially bioactive molecules.
Advanced Applications in Materials Science and Non Biological Fields
Design and Synthesis of 5-Bromo-1-phenethyl-1H-benzo[d]imidazole Derivatives for Non-Linear Optical (NLO) Properties
Organic materials with significant non-linear optical (NLO) properties are crucial for applications in optical signal modulation, data storage, and laser technology. mdpi.com Benzimidazole (B57391) derivatives are considered excellent candidates for NLO applications due to their inherent charge transfer capabilities, which can be enhanced through strategic molecular design. researchgate.netbiointerfaceresearch.com The NLO response in such molecules is governed by their molecular polarizability (α) and, more importantly, the first-order hyperpolarizability (β), which quantifies the second-order NLO effect. mdpi.com
The synthesis of N-substituted benzimidazoles, such as the 1-phenethyl variant, can be achieved through methods like the condensation of N-phenethyl-o-phenylenediamine with appropriate reagents. nih.gov For derivatives, further functionalization can be accomplished using various established synthetic protocols. nih.govnih.gov
Theoretical calculations using Density Functional Theory (DFT) are instrumental in predicting the NLO properties of new compounds and guiding synthetic efforts. mdpi.combiointerfaceresearch.com These studies focus on key electronic parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO energy gap typically correlates with higher molecular polarizability and enhanced NLO response. The calculated first-order hyperpolarizability (β) value is a direct measure of a molecule's potential for NLO applications, with larger values being more desirable. For instance, studies on similar benzimidazole structures show that the strategic placement of electron-donating and electron-withdrawing groups can significantly modulate the NLO response. nih.gov The interplay between the electron-rich benzimidazole core and various substituents creates a donor-π-acceptor system that facilitates intramolecular charge transfer, a key requirement for a large NLO response. nih.gov
| Compound Derivative Type | HOMO-LUMO Gap (eV) | First Hyperpolarizability (β) (esu) |
| 2-phenyl-1H-benzo[d]imidazole | 5.01 | 1.90 x 10⁻³⁰ |
| 1-benzyl-2-phenyl-1H-benzimidazole | 4.85 | 3.55 x 10⁻³⁰ |
| N-sulfonyl-substituted benzimidazole | 3.84 - 4.41 | Varies significantly with substitution |
This table presents representative data from theoretical studies on various benzimidazole derivatives to illustrate structure-property relationships. The values are indicative and sourced from DFT calculations found in the literature. Actual values for this compound would require specific experimental or computational analysis.
Development as Components in Organic Electronic Materials
The unique electronic and photophysical properties of benzimidazole derivatives make them highly suitable for use in organic electronic devices. researchgate.net Their electron-accepting nature, combined with good thermal stability and charge transport capabilities, allows them to function as emitters, hosts, or charge transport materials. researchgate.netresearchgate.net
Applications in Organic Light-Emitting Diodes (OLEDs)
Benzimidazole derivatives are widely employed in the development of Organic Light-Emitting Diodes (OLEDs), particularly as materials for the emissive layer (EML). researchgate.net They are especially prominent in the creation of efficient blue OLEDs, which are critical for full-color displays and white lighting applications. rsc.orgresearchgate.net The rigid and planar structure of the benzimidazole core provides high thermal stability, while substitutions at the N-1 and C-2 positions can be used to tune the emission color, improve quantum efficiency, and enhance charge carrier mobility. nih.gov For example, attaching bulky groups like pyrene (B120774) or spirofluorene to a benzimidazole core has been shown to create effective blue emitters by preventing intermolecular aggregation that would otherwise quench luminescence. researchgate.netnih.gov The 1-phenethyl group in this compound could similarly serve to control solid-state packing and improve the performance of the material in an OLED device.
Exploration of Aggregation-Induced Luminescence (AIE) Characteristics
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules are induced to emit intensely upon aggregation in a poor solvent or in the solid state. rsc.org This effect is typically observed in molecules possessing freely rotating components, such as phenyl rings. rsc.org In solution, these rotors undergo rapid intramolecular rotation, providing a non-radiative pathway for the excited state to decay. In the aggregate state, the restriction of this intramolecular rotation (RIR) blocks the non-radiative channel, forcing the molecule to release its energy via radiative emission, thus "turning on" the fluorescence. nih.gov
Benzimidazole and imidazole (B134444) derivatives featuring rotors are promising candidates for AIE. researchgate.netnih.gov The 1-phenethyl group in this compound acts as such a rotor. It is hypothesized that in a dilute solution, the molecule would exhibit weak fluorescence. However, upon aggregation, the steric hindrance imposed by neighboring molecules would restrict the rotation of the phenethyl group, potentially activating a strong luminescent state. This AIE characteristic is highly desirable for applications in solid-state lighting, chemical sensors, and bio-imaging. rsc.org
Investigation of Reversible Mechanofluorochromism
Mechanofluorochromism is the ability of a material to change its fluorescence color in response to mechanical stimuli such as grinding, shearing, or pressing. This property is often linked to AIE-active compounds and is dependent on changes in the solid-state packing of molecules. nih.gov An as-prepared crystalline sample may have a well-defined molecular arrangement that results in emission at a specific wavelength. Upon grinding, the mechanical force can disrupt the crystal lattice, leading to a more disordered or amorphous state. nih.gov This new packing arrangement can alter the intermolecular interactions (e.g., π-π stacking) and molecular conformations, causing a shift in the emission wavelength (color). Often, this process is reversible; exposing the ground powder to solvent fumes or heat can restore the original crystalline state and the initial fluorescence color. nih.gov Research on materials like pyrenoimidazoles has demonstrated reversible mechano-response between different colors. bldpharm.com Given its rotatable phenethyl group and potential for varied packing polymorphs, this compound is a candidate for exhibiting mechanofluorochromic properties.
Theoretical Assessment of this compound as Energetic Materials
High-energy density materials (HEDMs) are compounds that release large amounts of energy upon decomposition. Theoretical studies are crucial for designing new, powerful, and safe energetic materials. mdpi.com The benzimidazole framework has been investigated as a scaffold for energetic materials, with its stability and energy content being tuned by substituents. mdpi.comresearchgate.net
The theoretical assessment of a compound's energetic properties involves quantum chemical calculations to determine key parameters such as its heat of formation, density, detonation velocity (vD), and detonation pressure (P). frontiersin.org A high positive heat of formation, high density, and good oxygen balance are desirable for a powerful energetic material. Stability is another critical factor, with thermal stability often predicted by analyzing the bond dissociation energies and chemical stability assessed via the HOMO-LUMO gap. mdpi.com
Studies on substituted benzimidazoles have shown that nitro groups (-NO2) are highly effective at increasing explosive performance but often decrease thermal stability and increase sensitivity. mdpi.com Conversely, other groups can be used to enhance stability. While the 5-bromo and 1-phenethyl substituents are not typical "energetic" groups like nitro or azido (B1232118) moieties, a full theoretical evaluation would be necessary to characterize the energetic potential of the title compound. Such a study would calculate its heat of formation and predict its detonation properties to determine if it could serve as a specialized energetic material or a precursor for one. mdpi.com
Investigation as Corrosion Inhibitors (Theoretical Studies on Surface Interactions)
The use of organic molecules to inhibit the corrosion of metals in acidic or saline environments is a field of major industrial importance. Heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms are particularly effective as they can adsorb onto the metal surface, forming a protective barrier. researchgate.net Theoretical studies, primarily using DFT, are widely used to predict the inhibition efficiency of organic molecules and to understand their interaction with metal surfaces. researchgate.net
The potential of this compound as a corrosion inhibitor can be assessed by calculating several quantum chemical descriptors. These parameters predict the molecule's ability to donate or accept electrons from the vacant d-orbitals of the metal (e.g., iron).
Key theoretical parameters include:
E(HOMO): The energy of the highest occupied molecular orbital. Higher E(HOMO) values indicate a greater tendency to donate electrons to the metal surface.
E(LUMO): The energy of the lowest unoccupied molecular orbital. Lower E(LUMO) values suggest a greater ability to accept electrons from the metal.
Energy Gap (ΔE = E(LUMO) - E(HOMO)): A smaller energy gap implies higher reactivity and can lead to stronger adsorption on the metal surface.
Fraction of Electrons Transferred (ΔN): This value indicates the likely direction of electron transfer between the inhibitor and the metal surface. A positive ΔN suggests that the molecule acts as an electron donor.
| Theoretical Parameter | Significance in Corrosion Inhibition |
| E(HOMO) | Higher value indicates better electron-donating ability. |
| E(LUMO) | Lower value indicates better electron-accepting ability. |
| Energy Gap (ΔE) | Lower value suggests higher reactivity and better inhibition potential. |
| Dipole Moment (μ) | Higher value can favor accumulation on the metal surface. |
| Electron Affinity (A) | Related to the ability to accept electrons. |
| Ionization Potential (I) | Related to the ability to donate electrons. |
| Fraction of Electrons Transferred (ΔN) | Predicts the tendency to donate electrons to the metal surface. |
This table outlines the key quantum chemical parameters used in the theoretical evaluation of corrosion inhibitors and their general correlation with inhibition efficiency, based on established DFT study models. researchgate.net
The benzimidazole ring, with its nitrogen atoms and π-electron system, along with the bromine atom, could effectively coordinate with a metal surface, making this compound a promising candidate for corrosion inhibition that warrants specific theoretical and experimental investigation.
Future Perspectives and Research Challenges
Development of More Efficient and Sustainable Synthetic Routes for Complex Architectures
The synthesis of benzimidazoles has evolved significantly from traditional methods, which often required harsh conditions like high temperatures and the use of strong mineral or polyphosphoric acids. jksus.org The future of synthesizing complex molecules like 5-bromo-1-phenethyl-1H-benzo[d]imidazole lies in the development of more efficient, sustainable, and environmentally benign protocols.
Modern synthetic strategies focus on green chemistry principles, emphasizing mild reaction conditions, reduced waste, and high yields. jksus.orgnih.gov Key areas of development include:
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.govnih.gov It facilitates rapid and efficient synthesis of 1,2-disubstituted benzimidazoles, often under solvent-free conditions, which drastically reduces reaction times and environmental impact. nih.govnih.govnih.gov For instance, using just 1% mol of Erbium(III) triflate (Er(OTf)₃) as a catalyst under microwave irradiation allows for the synthesis of various benzimidazoles in 5-10 minutes with yields ranging from 86% to 99%. nih.gov
Novel Catalytic Systems: Research is increasingly focused on discovering and utilizing novel catalysts that are both highly efficient and eco-friendly. This includes the use of Lewis acids mdpi.com, nano-catalysts like nano-Fe₂O₃ and zinc sulfide (B99878) nanoparticles rsc.org, and nanocomposites such as Al₂O₃/CuI/PANI. rsc.org These catalysts often enable reactions to proceed under milder conditions, such as at room temperature, and in greener solvents like water. rsc.org
Solvent-Free and Aqueous Conditions: Shifting away from hazardous organic solvents is a primary goal of sustainable chemistry. eprajournals.com Grinding techniques under solvent-free conditions, catalyzed by reagents like p-toluenesulfonic acid, offer a simple, efficient, and high-yield pathway to 1,2-disubstituted benzimidazoles. rsc.org Similarly, performing reactions in water not only aligns with green chemistry principles but can also lead to high yields and easy product isolation. nih.gov
Renewable Feedstocks: A forward-looking challenge is the use of renewable resources as starting materials. eprajournals.com For example, D-glucose has been successfully employed as a biorenewable C1 synthon for the oxidative cyclization of o-phenylenediamines to form benzimidazoles in water, offering excellent yields and short reaction times. organic-chemistry.org
| Method | Catalyst / Conditions | Key Advantages | Yield | Ref |
| Microwave-Assisted | Er(OTf)₃ (1 mol%), Solvent-free | Rapid (5-10 min), High yields, Green | 86-99% | nih.gov |
| Room Temperature | Cobalt (II) acetylacetone | Mild conditions, Simple procedure | Good | |
| Nano-Catalysis | nano-Fe₂O₃, Aqueous medium | High efficiency, Recyclable catalyst | High | rsc.org |
| Grinding | p-Toluenesulfonic acid, Solvent-free | Short reaction time, Simple isolation | High | rsc.org |
| Renewable Synthon | D-Glucose, Water | Biorenewable, Environmentally benign | Excellent | organic-chemistry.org |
Advanced Computational Modeling for Predictive Chemical Synthesis and Property Design
Computational chemistry is becoming an indispensable tool for accelerating the discovery and development of new molecules. For complex heterocycles like this compound, advanced computational modeling offers powerful predictive capabilities, saving significant time and resources. chemrxiv.orgchemrxiv.org
Future research in this area will focus on several key challenges:
Predictive Retrosynthesis: A major hurdle in organic chemistry is designing a viable synthetic route for a novel molecule. chemrxiv.org While computer-assisted synthesis planning (CASP) tools exist, their performance for complex heterocycle formation is often poor due to a lack of relevant data. chemrxiv.orgchemrxiv.org The development of sophisticated machine learning models, particularly those using transfer learning, is a promising approach to overcome this data scarcity problem and improve the accuracy of retrosynthesis predictions for novel heterocyclic scaffolds. chemrxiv.orgchemrxiv.org
Reaction Selectivity and Yield Prediction: Machine learning platforms are being developed to predict the outcomes of chemical reactions with high accuracy. researchgate.net By using physics-based electronic and steric descriptors, these models can predict regioselectivity in reactions on heterocycles, a crucial factor in synthesis design. researchgate.net For instance, a Random Forest model has achieved 94.2% site accuracy in predicting radical C-H functionalization on heterocycles, demonstrating the power of combining mechanistic understanding with machine learning. researchgate.net
Virtual Screening and Property Design: Computational models allow for the in silico design and screening of thousands of potential derivatives before any are synthesized in the lab. nih.govnih.gov Techniques like molecular orbital theory calculations can predict the structural and electronic properties of new benzimidazole (B57391) derivatives. researchgate.net This predictive power enables researchers to design molecules with specific desired characteristics, such as optimized electronic properties for materials science applications or specific binding affinities for drug discovery. nih.govresearchgate.net
| Computational Approach | Application | Key Benefit | Ref |
| Transfer Learning Models | Retrosynthesis of heterocycles | Overcomes low data availability, predicts novel synthetic routes | chemrxiv.orgchemrxiv.org |
| Machine Learning (e.g., Random Forest) | Prediction of reaction regioselectivity | High accuracy, rapid prediction without experimental input | researchgate.net |
| Molecular Orbital Theory (e.g., HyperChem) | Prediction of molecular structure and planarity | Guides synthesis of molecules with desired electronic properties | researchgate.net |
| Pharmacophore Modeling & Docking | Design of molecules for biological targets | Virtual screening, identifies key interaction groups for synthesis | nih.gov |
Exploration of Novel Supramolecular Assemblies and Nanomaterials Utilizing the Benzimidazole Scaffold
The inherent chemical properties of the benzimidazole scaffold, including its capacity for metal coordination, hydrogen bonding, and π-π stacking, make it an ideal building block for constructing complex supramolecular structures and advanced nanomaterials. researchgate.netconsensus.app The specific structure of this compound offers unique opportunities for designing novel assemblies.
Future research directions include:
Coordination Polymers and Frameworks: The imidazole (B134444) ring readily coordinates with a variety of metal ions, enabling the formation of well-defined crystals, metal-coordination polymers, and metal-organic frameworks (MOFs). researchgate.netconsensus.app The design of new ligands based on the benzimidazole scaffold can lead to materials with tailored properties for applications in sensing, photoluminescence, and gas separation. researchgate.netconsensus.apprsc.org
Self-Assembled Organic Nanoparticles (ONPs): Benzimidazole derivatives can be designed to self-assemble in aqueous solutions to form organic nanoparticles. nih.gov These ONPs have shown promise in biomedical applications, demonstrating enhanced cellular uptake and bioactivity compared to individual molecules. nih.gov Research into how substituents like the bromo and phenethyl groups on the benzimidazole core influence this self-assembly process is a key area for future study.
Polymer-Nanocomposite Materials: Integrating benzimidazole-based structures into polymer matrices is a strategy for creating advanced functional materials. For example, polybenzimidazole (PBI) has been combined with zeolitic imidazolate frameworks (ZIFs) to create nano-composite membranes. rsc.org These materials exhibit enhanced permeability and selectivity for gases like hydrogen, making them suitable for industrial applications under harsh conditions. rsc.org Similar strategies could be employed to create novel nanocomposites with unique electronic or mechanical properties. tandfonline.com
| Assembly/Material Type | Key Interaction | Potential Application | Ref |
| Metal-Coordination Polymers/Frameworks | Metal-ligand coordination (imidazole ring) | Sensing, Photoluminescence, Fuel Cells | researchgate.netconsensus.app |
| Self-Assembled Organic Nanoparticles | Hydrophobic interactions, π-π stacking | Drug delivery, Bio-imaging | nih.gov |
| Polymer-Nanocomposite Membranes | Polymer matrix with dispersed benzimidazole-based nanoparticles | Gas separation (e.g., H₂ purification), CO₂ capture | rsc.orgtandfonline.com |
Integration of Experimental and Computational Approaches for Comprehensive Understanding of Structure-Property Relationships
The most profound insights into the behavior of molecules like this compound will come from a synergistic integration of experimental investigation and computational analysis. This combined approach allows researchers to not only observe a molecule's properties but also to understand the underlying structural and electronic factors that govern them. nih.govnih.gov
Key areas for this integrated approach include:
Rationalizing Spectroscopic Data: Density Functional Theory (DFT) is a powerful computational method used to optimize molecular geometries and predict spectroscopic properties. nih.govnih.gov Researchers can calculate theoretical IR, NMR, and UV-Vis spectra and compare them with experimental results to confirm the synthesized structure and gain deeper insights into its electronic behavior. nih.govnih.gov
Understanding Structure-Activity Relationships (SAR): In drug discovery, understanding why a particular molecule is active is crucial for designing better ones. nih.gov By combining experimental activity assays with computational methods like molecular docking and molecular dynamics (MD) simulations, researchers can visualize how benzimidazole derivatives interact with biological targets. nih.govresearchgate.net This reveals the key interactions responsible for the observed activity and provides a rational basis for designing more potent and selective compounds. nih.govresearchgate.netscirp.org
Predicting Physicochemical Properties: Computational tools can accurately predict a wide range of physicochemical properties, such as lipophilicity (logP), chemical potential, and polarizability. scirp.org These predicted descriptors can then be correlated with experimentally determined activities through Quantitative Structure-Activity Relationship (QSAR) studies, creating mathematical models that can predict the activity of new, unsynthesized molecules. scirp.org
| Experimental Technique | Computational Counterpart | Combined Insight | Ref |
| X-ray Crystallography, NMR, IR, UV-Vis | Density Functional Theory (DFT) | Confirmation of molecular structure; understanding of electronic transitions and vibrational modes. | nih.govnih.gov |
| Enzyme Inhibition Assays | Molecular Docking, Molecular Dynamics (MD) | Identification of biological targets; visualization of binding modes and key interactions. | nih.govresearchgate.netacs.org |
| Biological Activity Screening | Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for biological activity based on molecular descriptors. | scirp.org |
Q & A
Q. How can computational docking predict the EGFR inhibitory activity of 5-bromo-1-phenethyl-benzimidazole derivatives?
- Methodological Answer : Use Schrödinger Suite or AutoDock Vina for docking studies. Prepare the ligand (optimized via DFT at B3LYP/6-31G*) and receptor (EGFR kinase domain, PDB: 1M17). Analyze binding affinities (ΔG values) and key interactions (e.g., hydrogen bonds with Met793, hydrophobic contacts with Phe723). Validate with in vitro cytotoxicity assays (e.g., IC50 values against A549 cells) .
Q. How to resolve contradictions in spectral data during structure elucidation?
- Case Example : A discrepancy in aromatic proton splitting (δ 7.36 ppm in Sb23 vs. δ 7.19 ppm in Sb2) may arise from substituent effects (e.g., bromo vs. methyl groups). Use 2D NMR (COSY, HSQC) to assign coupling pathways. Cross-reference with X-ray crystallography (e.g., planar dihedral angles in benzimidazole cores ).
Q. What strategies improve the pharmacokinetic profile of bromo-substituted benzimidazoles?
- Methodological Answer :
- ADMET Analysis : Predict logP (lipophilicity) using QikProp. Reduce hepatotoxicity by minimizing CYP3A4 inhibition (e.g., avoid bulky substituents).
- Solubility Enhancement : Introduce polar groups (e.g., -OH, -OMe) or formulate as nanoparticles.
- In silico Toxicity Screening : Use ProTox-II to assess mutagenicity and carcinogenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
